molecular formula C9H12IN B1315263 2-Iodo-4-isopropylaniline CAS No. 76842-15-4

2-Iodo-4-isopropylaniline

Cat. No.: B1315263
CAS No.: 76842-15-4
M. Wt: 261.1 g/mol
InChI Key: JIDLOAJVWCFQAG-UHFFFAOYSA-N
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Description

2-Iodo-4-isopropylaniline is an organic compound with the molecular formula C₉H₁₂IN It is a derivative of aniline, where the hydrogen atoms at the second and fourth positions of the benzene ring are substituted with iodine and isopropyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-isopropylaniline typically involves the iodination of 4-isopropylaniline. One common method includes the reaction of 4-isopropylaniline with iodine in the presence of an oxidizing agent such as sodium bicarbonate. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective iodination at the second position of the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-4-isopropylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium cyanide in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of 2-substituted-4-isopropylaniline derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of 2-amino-4-isopropylaniline.

Scientific Research Applications

2-Iodo-4-isopropylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Iodo-4-isopropylaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom can enhance the compound’s reactivity and binding affinity to specific molecular targets, contributing to its biological effects.

Comparison with Similar Compounds

    2-Iodoaniline: Lacks the isopropyl group, making it less sterically hindered.

    4-Iodo-2-isopropylaniline: The positions of the iodine and isopropyl groups are reversed.

    2-Bromo-4-isopropylaniline: Bromine is substituted for iodine, affecting reactivity and properties.

Uniqueness: 2-Iodo-4-isopropylaniline is unique due to the specific positioning of the iodine and isopropyl groups, which can influence its chemical reactivity and biological activity. The presence of the iodine atom can enhance its electrophilic properties, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-iodo-4-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDLOAJVWCFQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294441
Record name 2-Iodo-4-(1-methylethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76842-15-4
Record name 2-Iodo-4-(1-methylethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76842-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-4-(1-methylethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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